

A Comparative Guide to Validated Analytical Methods for Doxercalciferol Impurity Profiling

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Compound of Interest

Compound Name: *Impurity of Doxercalciferol*

Cat. No.: *B196370*

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For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) like Doxercalciferol is paramount. This guide provides a detailed comparison of validated analytical methods for the determination of Doxercalciferol and its impurities, with a focus on accuracy and precision. The information presented is compiled from peer-reviewed studies to offer an objective overview of method performance.

Comparison of Method Performance: Accuracy and Precision

The accuracy and precision of an analytical method are critical indicators of its reliability. Below is a summary of the performance data from two validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of Doxercalciferol and its impurities.

Method 1: HPLC with Solid-Phase Extraction (SPE)

This method, developed by Simonzadeh et al., utilizes a gradient-elution HPLC with UV detection, enhanced by a solid-phase extraction (SPE) step for preconcentration of impurities.

[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Impurity	Spiked Level (% of Doxercalciferol)	Mean Recovery (%)	RSD (%)
Impurity B	0.90	98.9	4.1
Impurity B	1.0	100.0	2.9
Impurity B	1.5	99.3	1.7

Data sourced from Simonzadeh et al. (2013).[1]

Method 2: Selective Reversed-Phase HPLC

This method, developed by Sheela et al., is a selective reversed-phase HPLC method for the quantification of Doxercalciferol and its impurities.[5]

Analyte	Concentration Level	Mean Recovery (%)	RSD (%)
Doxercalciferol	50%	99.8	0.45
Doxercalciferol	100%	100.1	0.25
Doxercalciferol	150%	100.2	0.31
Impurity-A	50%	99.5	0.52
Impurity-A	100%	100.3	0.35
Impurity-A	150%	100.5	0.41
Ergocalciferol	50%	99.7	0.48
Ergocalciferol	100%	100.2	0.31
Ergocalciferol	150%	100.4	0.38
Impurity-B	50%	99.6	0.55
Impurity-B	100%	100.4	0.39
Impurity-B	150%	100.6	0.43

Data sourced from Sheela et al. (2022).[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods.

Method 1: HPLC with SPE Protocol Summary

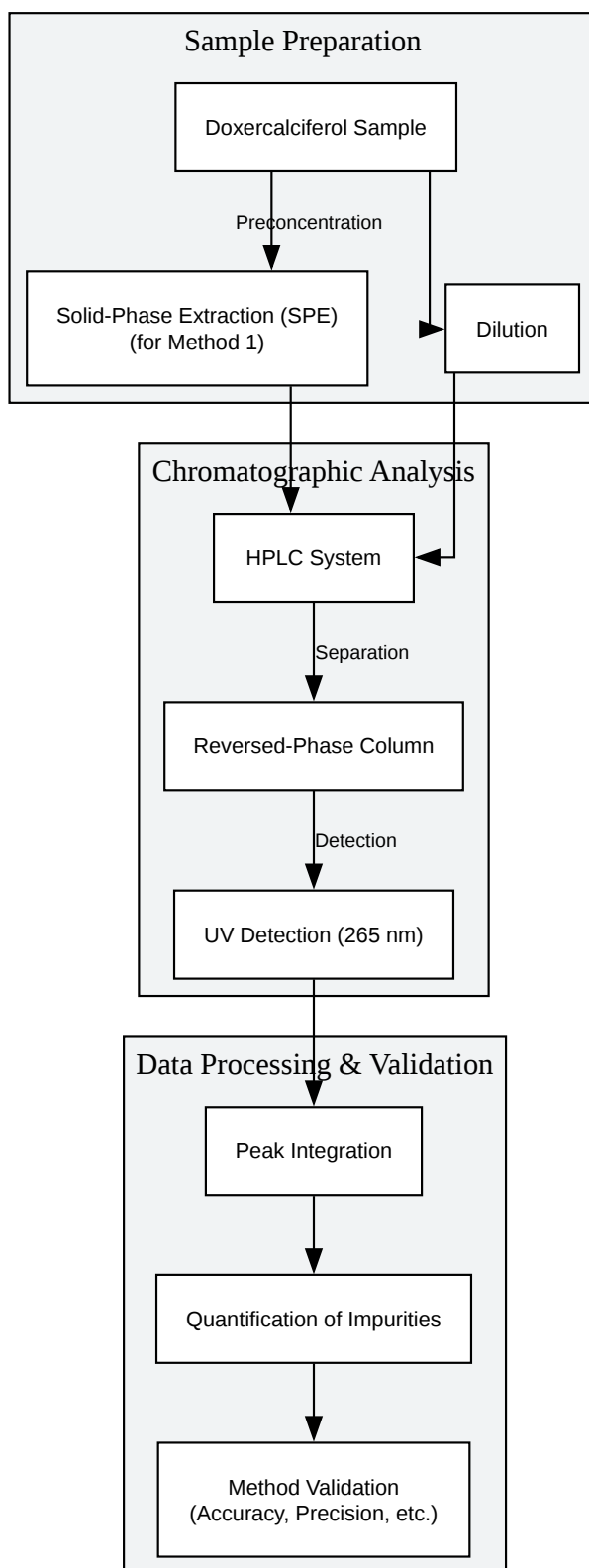
- Sample Preparation: Doxercalciferol injectable formulations are subjected to solid-phase extraction (SPE) for the preconcentration of lipophilic impurities.[1][3]
- Chromatography: Gradient-elution HPLC is performed with UV detection.[1][3]
- Internal Standard: 1- β -hydroxy vitamin D2 (Impurity C) is used as the internal standard.[1][2]
- Standard: Trans-1- α -hydroxy vitamin D2 (Impurity B) is used as the standard for quantifying related impurities.[1][2]
- Forced Degradation: To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted under acidic (1 N HCl), basic (1 N NaOH), oxidative (30% hydrogen peroxide), and thermal (80°C) conditions.[1]

Method 2: Selective Reversed-Phase HPLC Protocol Summary

- Instrumentation: A Shimadzu HPLC system equipped with an autosampler, column oven, quaternary pump, and UV detector was used.[5]
- Column: A suitable reversed-phase column was employed for separation.
- Mobile Phase: A mixture of water and acetonitrile was used as the mobile phase.[5]
- Diluent: Methanol was used as the diluent.[5]
- Detection: UV detection was carried out at a wavelength of 265 nm.[5]
- Validation: The method was validated according to ICH Q2 guidelines for selectivity, system precision, linearity, range, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). [5]

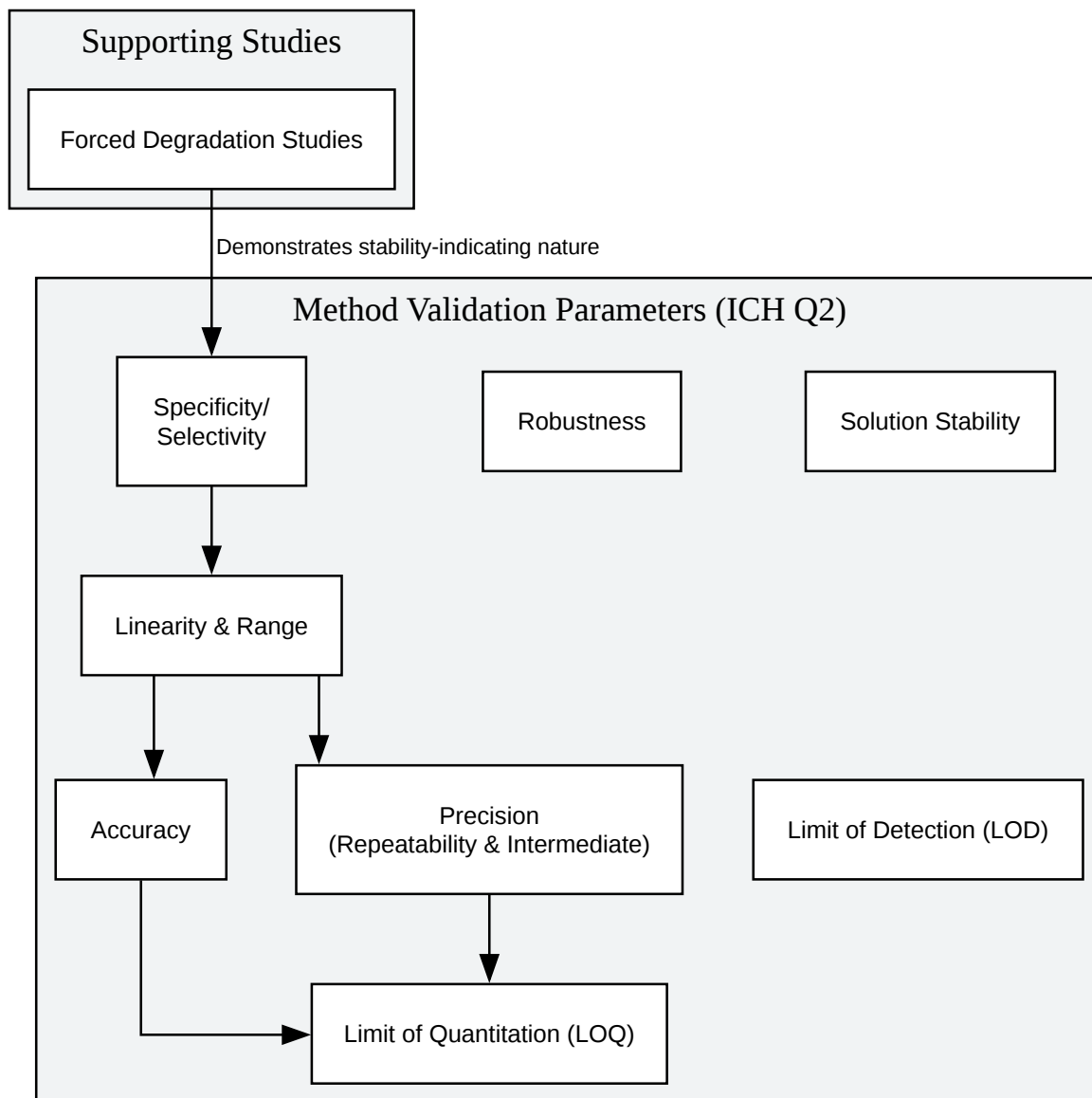
Visualizing the Workflow

To better understand the sequence of operations in a validated analytical method for Doxercalciferol impurity analysis, the following diagrams illustrate the general experimental workflow and the logic of the validation process.



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Caption: Experimental workflow for Doxercalciferol impurity analysis.



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